molecular formula C7H3N3O5 B14473468 2-Hydroxy-4,6-dinitrobenzonitrile CAS No. 71370-77-9

2-Hydroxy-4,6-dinitrobenzonitrile

Cat. No.: B14473468
CAS No.: 71370-77-9
M. Wt: 209.12 g/mol
InChI Key: NMYMBJHAIRTHDC-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H3N3O5 It is a derivative of benzonitrile, featuring hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4,6-dinitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of benzonitrile.

    Substitution: Halogenated benzonitrile derivatives.

Scientific Research Applications

2-Hydroxy-4,6-dinitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3,5-dinitrobenzonitrile
  • 2-Hydroxy-4,6-dinitrophenol
  • 2,4-Dinitrobenzonitrile

Uniqueness

The presence of both hydroxyl and nitro groups in specific positions on the benzene ring provides distinct electronic and steric properties compared to other similar compounds .

Properties

CAS No.

71370-77-9

Molecular Formula

C7H3N3O5

Molecular Weight

209.12 g/mol

IUPAC Name

2-hydroxy-4,6-dinitrobenzonitrile

InChI

InChI=1S/C7H3N3O5/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11/h1-2,11H

InChI Key

NMYMBJHAIRTHDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)O)[N+](=O)[O-]

Origin of Product

United States

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